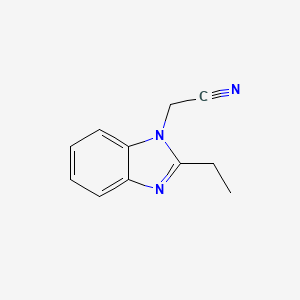

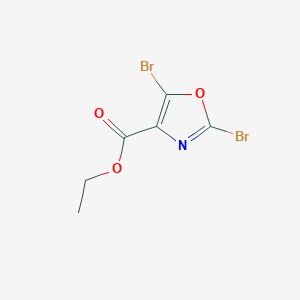

![molecular formula C8H6ClFN2 B1416535 2-(Chloromethyl)-5-fluoroimidazo[1,2-a]pyridine CAS No. 878198-71-1](/img/structure/B1416535.png)

2-(Chloromethyl)-5-fluoroimidazo[1,2-a]pyridine

Overview

Description

2-(Chloromethyl)-5-fluoroimidazo[1,2-a]pyridine is an organochlorine compound . It is a member of pyridines and an organochlorine compound . It is considered as a privileged structure because of its occurrence in many natural products .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade due to its importance as a bioactive scaffold . The synthesis of 2-(Chloromethyl)-5-fluoroimidazo[1,2-a]pyridine involves several important categories namely transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions . A new series of selenoester derivatives of imidazo[1,2-a]pyridine was synthesized under mild conditions using a simple methodology by the reaction of in situ generated sodium selenocarboxylates with 2-(chloromethyl)imidazo[1,2-a]pyridine .Molecular Structure Analysis

The crystal structure of 2-(chloromethyl)pyridine is monoclinic, P21/c (no. 14), a = 6.5211 (2) Å, b = 10.2467 (3) Å, c = 9.1436 (3) Å, β = 94.1771 (11)°, V = 609.35 (3) Å3, Z = 4, R gt (F) = 0.0260, wR ref (F 2) = 0.0680, T = 200 K .Chemical Reactions Analysis

Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The reaction of in situ generated sodium selenocarboxylates with 2-(chloromethyl)imidazo[1,2-a]pyridine/pyrimidine in water and ethanol leads to the synthesis of a new series of selenoester derivatives of imidazo[1,2-a]pyridine .Physical And Chemical Properties Analysis

The molecular weight of 2-(Chloromethyl)-5-fluoroimidazo[1,2-a]pyridine is 166.611 . It has a linear formula of C8H7ClN2 .Scientific Research Applications

Synthesis of Magnetic Resonance Imaging (MRI) Contrast Agents

“2-(Chloromethyl)-5-fluoroimidazo[1,2-a]pyridine” has been utilized in the synthesis of Gd3+ diethylenetriaminepentaacetic acid bisamide complex , which is a Zn2±sensitive MRI contrast agent . This application is significant in enhancing the quality of MRI scans, providing clearer images for medical diagnosis.

Development of Neonicotinoid Compounds

This chemical serves as a precursor in the synthesis of new neonicotinoid compounds . Neonicotinoids are a class of neuro-active insecticides chemically similar to nicotine, and their development is crucial for agricultural pest control.

Alkylation of p-tert-Butylcalix[6]arene and p-tert-Butylcalix[5]arene

The compound is used as a reagent in base-catalyzed alkylation of p-tert-butylcalix[6]arene and p-tert-butylcalix[5]arene in DMF . These calixarenes have potential applications in creating molecular containers, which can be used for drug delivery systems.

Pharmaceutical Compound Synthesis

“2-(Chloromethyl)-5-fluoroimidazo[1,2-a]pyridine” is involved in the synthesis of various pharmaceutical compounds . Its role in creating intermediates for pharmaceuticals is vital for the development of new drugs and treatments.

Organic Synthesis Reagent

As a reagent, it is used in organic synthesis processes to introduce chloromethyl groups into other compounds . This is essential for creating a wide range of organic molecules with potential applications in different fields of chemistry.

Solubility Studies

The solubility of this compound in water, acetone, and ethanol is of interest for chemical studies and applications . Understanding its solubility can help in the formulation of compounds where it is used as a reagent.

Safety and Hazards

Future Directions

Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . This suggests that there is a promising future for the development and application of 2-(Chloromethyl)-5-fluoroimidazo[1,2-a]pyridine and related compounds in various fields, particularly in pharmaceuticals .

Mechanism of Action

Target of Action

It belongs to the class of imidazopyridines, which are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .

Mode of Action

It is known that it is an alkylating agent , which means it can introduce an alkyl group into other molecules, often leading to significant biological effects.

Biochemical Pathways

As an alkylating agent, it could potentially interfere with various biochemical processes, particularly those involving dna synthesis and repair .

Result of Action

As an alkylating agent, it could potentially cause modifications in various biomolecules, including proteins and nucleic acids .

properties

IUPAC Name |

2-(chloromethyl)-5-fluoroimidazo[1,2-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFN2/c9-4-6-5-12-7(10)2-1-3-8(12)11-6/h1-3,5H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFIIICGKUFLQNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=CN2C(=C1)F)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40654006 | |

| Record name | 2-(Chloromethyl)-5-fluoroimidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40654006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

878198-71-1 | |

| Record name | 2-(Chloromethyl)-5-fluoroimidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40654006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

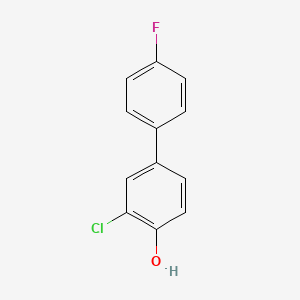

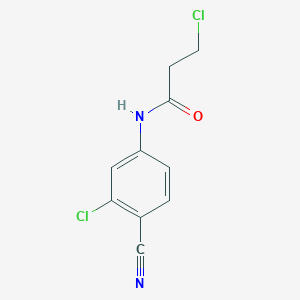

![3-[(3-Chlorophenyl)methoxy]-4-methylaniline](/img/structure/B1416455.png)

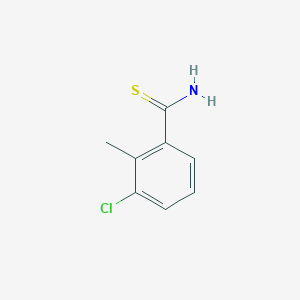

![2-chloro-N-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]acetamide](/img/structure/B1416457.png)

![1-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B1416462.png)

![3-(Benzo[d][1,3]dioxol-5-yl)-4-chlorobenzoic acid](/img/structure/B1416463.png)

![2-chloro-N-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-N-cyclopropylacetamide](/img/structure/B1416466.png)

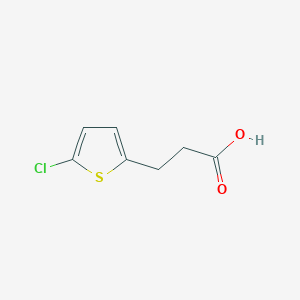

![{2-[(5-Chloropyridin-2-yl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1416472.png)

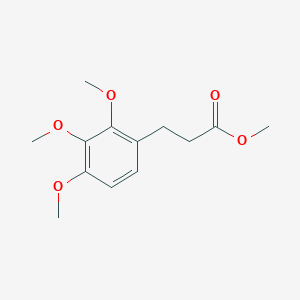

![(6-Methyl-2-phenyl-imidazo[1,2-A]pyridin-3-YL)-acetonitrile](/img/structure/B1416474.png)